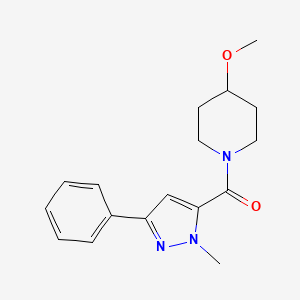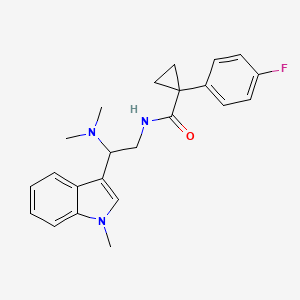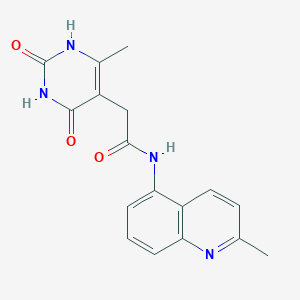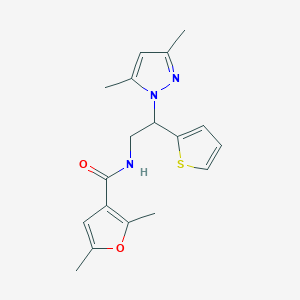
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-butan-2-ylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-butan-2-ylphenyl)prop-2-enamide, commonly referred to as BDPA, is a synthetic organic compound belonging to the class of benzodioxoles. It is an important research chemical that has been used in a wide range of scientific applications, such as drug discovery, drug synthesis, and as a synthetic intermediate. BDPA is a versatile compound that can be used in various fields of research, such as biochemistry, pharmacology, and molecular biology.
Scientific Research Applications
Chemical Synthesis and Biological Activity
The synthesis and application of novel chemical compounds, including those structurally related to (E)-3-(1,3-Benzodioxol-5-yl)-N-(4-butan-2-ylphenyl)prop-2-enamide, have been a subject of extensive research due to their potential in various fields such as medicine, materials science, and environmental technology. A notable example is the synthesis of pyrimidine derivatives evaluated for their cytotoxicity, where compounds showed significant anticancer activity against specific cell lines, highlighting the potential of such chemical structures in cancer research (Sakr, Assy, & ELasaad, 2020). Similarly, compounds designed for asymmetric hydrogenation of functionalized alkenes, including those with benzodioxolyl and butylphenyl components, have demonstrated excellent enantioselectivities and high catalytic activities, suggesting their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Antiviral Research
In the field of virology, the inhibition of Zika virus replication by compounds structurally related to this compound illustrates the compound's potential as a lead candidate for developing treatments against viral infections. The study detailed the compound's mechanism of action, including its effect on preventing the formation of viral replication compartments in the endoplasmic reticulum, thereby inhibiting viral RNA replication (Riva et al., 2021).
Photocatalytic Degradation
Environmental applications of related compounds, such as in the photocatalytic degradation of pollutants, have also been explored. Research into the photodecomposition of propyzamide, a compound with structural similarities, used titanium dioxide-loaded adsorbents to enhance the rate of mineralization and reduce the concentration of solution-phase intermediates. This study underscores the potential of using such compounds in environmental cleanup and pollution control efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-butan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-14(2)16-6-8-17(9-7-16)21-20(22)11-5-15-4-10-18-19(12-15)24-13-23-18/h4-12,14H,3,13H2,1-2H3,(H,21,22)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREJBDXEHHJLPB-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-Butoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2845909.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2845910.png)




![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)


![N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)



